

Application Notes and Protocols: Fas C-Terminal Tripeptide Storage and Stability Guidelines

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Compound of Interest

Compound Name: *Fas C-Terminal Tripeptide*

Cat. No.: *B15623289*

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Introduction

The Fas receptor (FasR), also known as CD95 or APO-1, is a transmembrane protein that belongs to the tumor necrosis factor receptor (TNFR) superfamily.[1] Upon binding with its ligand (FasL), the Fas receptor initiates a signaling cascade that results in programmed cell death, or apoptosis.[1][2] This process is regulated by various intracellular proteins, including the Fas-associated phosphatase-1 (FAP-1), which binds to the C-terminal region of the Fas receptor and negatively regulates its apoptotic signaling.[1]

The **Fas C-Terminal Tripeptide** (Ac-Ser-Leu-Val-OH) is a synthetic peptide that mimics the last three amino acids of the Fas receptor.[1][3] This tripeptide competitively inhibits the binding of FAP-1 to the Fas receptor, thereby blocking FAP-1's anti-apoptotic function.[1][2] This action can restore or enhance sensitivity to Fas-mediated apoptosis in resistant cells, making it an invaluable tool for cancer research and drug development.[1]

Maintaining the structural integrity and biological activity of the **Fas C-Terminal Tripeptide** is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability of this peptide.

Product Information and Properties

Proper handling and storage are critical for maintaining the stability and activity of the peptide. The following table summarizes its key characteristics.

Property	Description
Sequence	Ac-Ser-Leu-Val-OH[1][4]
Molecular Weight	359.42 g/mol [1][4]
CAS Number	189109-90-8[1][4]
Appearance	White to off-white solid[1]
Solubility	Insoluble in water. Soluble in Dimethyl Sulfoxide (DMSO) at ≥ 35.9 mg/mL and Ethanol at ≥ 10.04 mg/mL.[1]

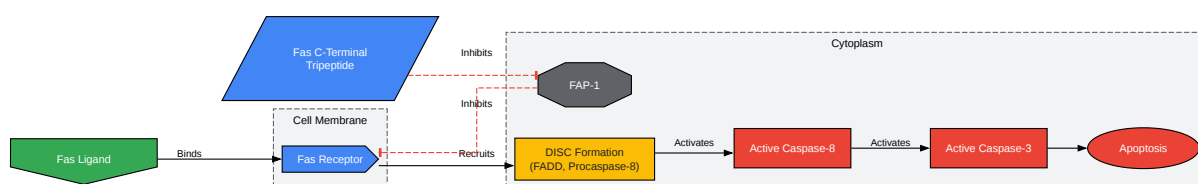
Storage and Stability Guidelines

Adherence to proper storage conditions is essential to prevent degradation and ensure the long-term stability of the **Fas C-Terminal Tripeptide**. The peptide is available in lyophilized and solution forms, each requiring specific storage protocols.

Form	Storage Temperature	Duration	Key Considerations
Lyophilized Powder	-20°C (long-term) or -80°C (extended long-term)[1][4]	Up to 36 months[1][4]	- Store in a desiccated environment, protected from moisture and bright light.[5][6] - Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[7][8] - After use, tightly reseal the vial, preferably under an inert gas like nitrogen or argon.[7]
Stock Solution (in DMSO)	-20°C[1][4]	Up to 1 month[1][4]	- Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. [1][7][9] - Use sterile, low-retention polypropylene tubes for aliquoting to prevent adsorption to surfaces.[1][5] - Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[5]

Mechanism of Action and Signaling Pathway

The **Fas C-Terminal Tripeptide** exerts its pro-apoptotic effect by disrupting the interaction between the Fas receptor and the inhibitory protein FAP-1.[1] In the absence of the tripeptide, FAP-1 can bind to the C-terminus of the Fas receptor, preventing the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation. By competitively binding to FAP-1, the tripeptide frees the Fas receptor to initiate the apoptotic cascade upon ligand binding.



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Fas signaling pathway and the inhibitory role of the Tripeptide.

Experimental Protocols

The following protocols detail the reconstitution of the lyophilized peptide and its application in a typical cell culture experiment to assess its biological activity, which serves as an indirect measure of its stability.

This protocol describes the preparation of a high-concentration stock solution. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

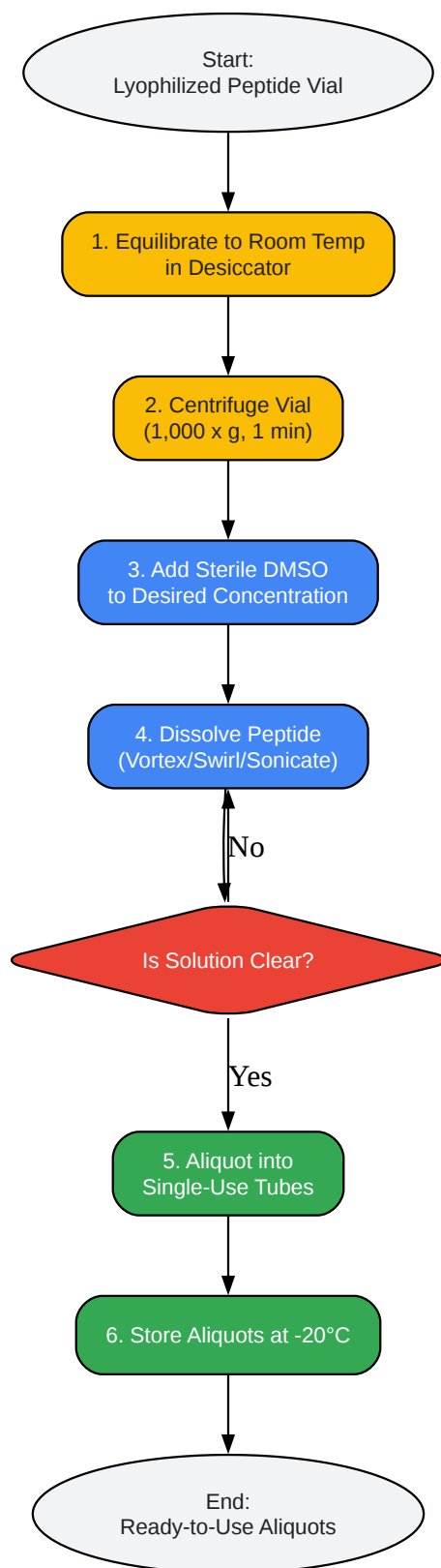
Materials:

- Vial of lyophilized **Fas C-Terminal Tripeptide**
- Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, low-retention microcentrifuge tubes

- Calibrated micropipettes and sterile tips

Procedure:

- **Equilibration:** Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[7] This prevents the condensation of moisture, which can reduce peptide stability.
- **Centrifugation:** Before opening, centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[1]
- **Solvent Addition:** Carefully add the required volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- **Dissolution:** Gently swirl or vortex the vial to dissolve the peptide completely.[1] If necessary, sonicate briefly in a water bath to aid dissolution.
- **Verification:** Visually inspect the solution to ensure it is clear and free of particulates.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes.[1][4] Store the aliquots at -20°C for up to one month.[1][4]



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Workflow for reconstituting lyophilized **Fas C-Terminal Tripeptide**.

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

- Reconstituted **Fas C-Terminal Tripeptide** stock solution (in DMSO)
- Pre-warmed, complete cell culture medium appropriate for your cell line
- Sterile tubes for dilution

Procedure:

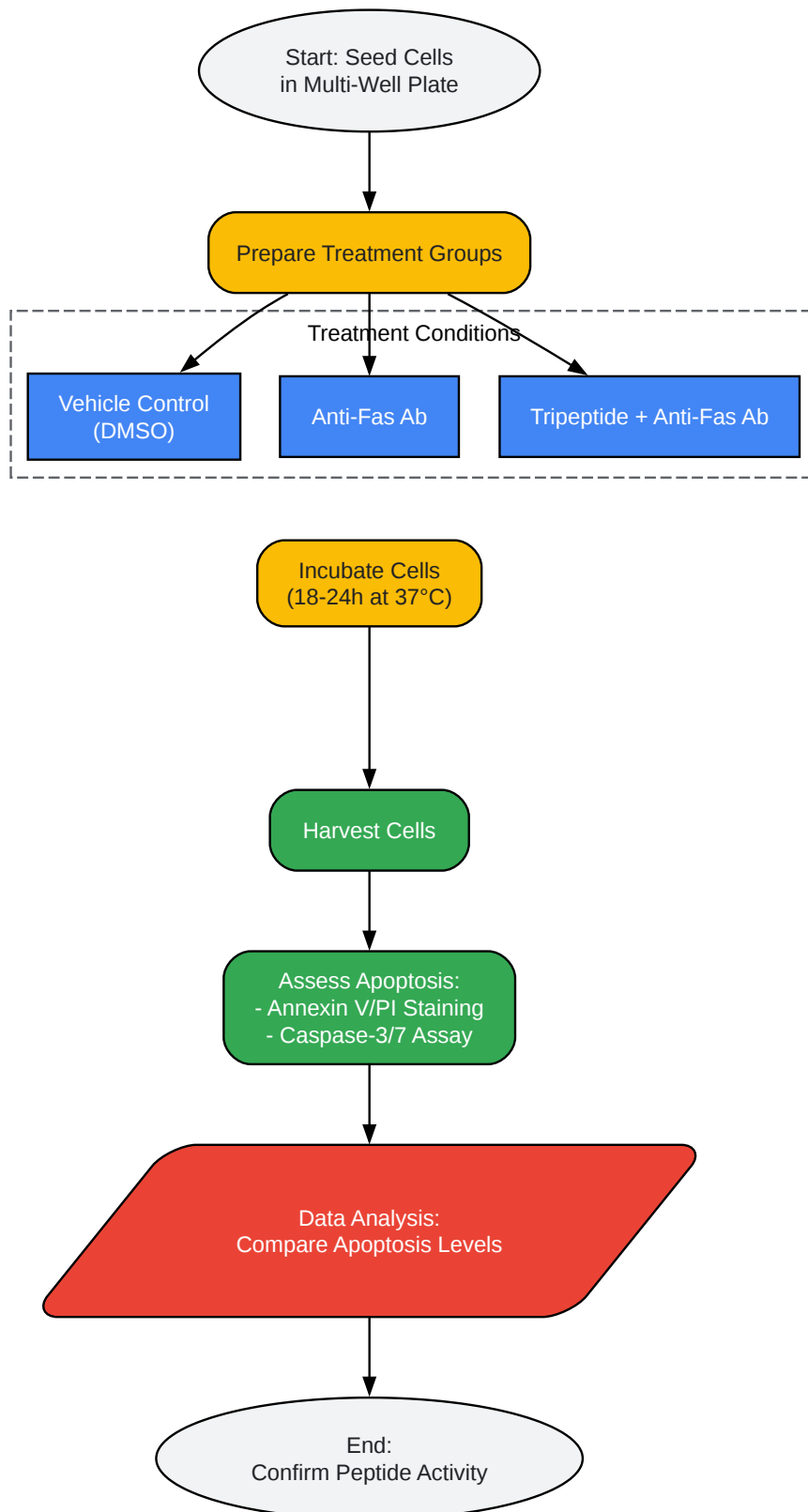
- Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature.^[1]
- Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture experiment. Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
- Serial Dilution (Recommended): Perform a serial dilution of the stock solution in pre-warmed culture medium to reach the final working concentration. This ensures accurate and homogeneous mixing.
- Immediate Use: Add the final working solution to your cell cultures immediately after preparation. Do not store peptide solutions diluted in aqueous culture medium for extended periods.

This protocol provides a framework to assess the bioactivity of the **Fas C-Terminal Tripeptide** by measuring its ability to enhance Fas-mediated apoptosis. This can be used to functionally validate a new batch of peptide or to check the stability of stored aliquots.

Cell Line: A cell line that expresses both Fas and FAP-1 and is relatively resistant to Fas-induced apoptosis (e.g., DLD-1 colon cancer cells) is suitable.^[3]

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Treatment Groups: Prepare the following treatment conditions:
 - Vehicle Control (medium with the same final concentration of DMSO)
 - Anti-Fas Antibody only (e.g., agonistic clone CH11 at 0.05-0.1 µg/mL)[2]
 - Tripeptide + Anti-Fas Antibody (pre-incubate cells with the desired concentration of **Fas C-Terminal Tripeptide** for 1-2 hours before adding the anti-Fas antibody)[2]
- Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours) at 37°C.[1]
- Apoptosis Assessment: Harvest the cells and assess the level of apoptosis using a standard method such as:
 - Annexin V/PI Staining followed by Flow Cytometry[1]
 - Caspase-3/7 Activity Assay[1]
- Data Analysis: Compare the level of apoptosis in the "Tripeptide + Anti-Fas Antibody" group to the "Anti-Fas Antibody only" group. A significant increase in apoptosis confirms the bioactivity and stability of the tripeptide.



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Workflow for a functional apoptosis assay.

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